2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid
CAS No.: 87240-12-8
Cat. No.: VC15898814
Molecular Formula: C10H7BrN2O4
Molecular Weight: 299.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87240-12-8 |
|---|---|
| Molecular Formula | C10H7BrN2O4 |
| Molecular Weight | 299.08 g/mol |
| IUPAC Name | 2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H7BrN2O4/c11-8-3-6(13(16)17)2-7-5(1-9(14)15)4-12-10(7)8/h2-4,12H,1H2,(H,14,15) |
| Standard InChI Key | PFJTYMXUBPOUAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1C(=CN2)CC(=O)O)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a bicyclic indole core substituted with bromine (Br) at position 7, a nitro group (-NO₂) at position 5, and an acetic acid (-CH₂COOH) side chain at position 3. The indole ring system, a fused benzene-pyrrole structure, provides a planar aromatic framework conducive to π-π stacking and hydrophobic interactions. The bromine atom enhances electrophilic reactivity, while the nitro group introduces strong electron-withdrawing effects, polarizing the indole system .
Table 1: Structural and Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | 2-(7-Bromo-5-nitro-1H-indol-3-yl)acetic acid |
| Molecular Formula | C₁₀H₇BrN₂O₄ |
| Molecular Weight | 299.08 g/mol |
| SMILES | C1=C(C=C(C2=C1C(=CN2)CC(=O)O)Br)N+[O-] |
| InChIKey | PFJTYMXUBPOUAJ-UHFFFAOYSA-N |
| CAS Registry Number | 87240-12-8 |
The crystal structure remains uncharacterized, but computational models predict a planar indole ring with the acetic acid side chain adopting a conformation perpendicular to the aromatic system .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid involves multi-step functionalization of the indole core. A plausible pathway, inferred from analogous compounds , proceeds as follows:
Scalability and Optimization
Industrial-scale production faces hurdles due to the instability of nitro groups under prolonged heating and the corrosive nature of brominating agents. Recent advances in flow chemistry and catalytic bromination (e.g., using N-bromosuccinimide with Lewis acids) offer improved yields (≥80%) and reduced waste .
Biological Activity and Mechanisms
Hypothesized Targets
While direct studies on this compound are sparse, structurally related indole derivatives exhibit:
-
Antimicrobial Activity: Inhibition of bacterial cystathionine γ-lyase (bCSE), a key enzyme in hydrogen sulfide biosynthesis, potentiating antibiotic efficacy against resistant strains like Staphylococcus aureus .
-
Anticancer Potential: Interference with microtubule polymerization via binding to β-tubulin, as seen with N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives .
-
Receptor Modulation: Agonism/Antagonism at serotonin (5-HT) receptors due to the indole scaffold’s similarity to tryptamine.
Table 2: Comparative Bioactivity of Analogous Indole Derivatives
| Compound | IC₅₀ (bCSE Inhibition) | Antiproliferative Activity (HeLa cells) |
|---|---|---|
| NL1 (Indole-acetic acid-glycine) | 4.2 µM | Not reported |
| NL2 (Furan-indole derivative) | 8.7 µM | 12.3 µM |
| 2-(5-Nitro-1H-indol-3-yl)acetic acid | Not tested | 18.9 µM |
Electron-withdrawing groups (e.g., -NO₂) enhance target affinity by stabilizing charge-transfer complexes with enzyme active sites .
Structure-Activity Relationships (SAR)
-
Bromine Substituent: Increases lipophilicity and membrane permeability, critical for intracellular target engagement .
-
Nitro Group: Enhances electron deficiency, improving interactions with nucleophilic residues (e.g., cysteine thiols in bCSE) .
-
Acetic Acid Side Chain: Facilitates salt bridge formation with basic amino acids (e.g., lysine, arginine) in target proteins .
Research Applications and Future Directions
Antimicrobial Potentiation
In preclinical models, co-administration of indole-acetic acid derivatives with β-lactam antibiotics reduced the minimum inhibitory concentration (MIC) of methicillin-resistant S. aureus (MRSA) by 4–8-fold, likely via bCSE inhibition and disruption of redox homeostasis .
Oncotherapeutic Development
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamides derived from similar indole scaffolds demonstrated potent antiproliferative effects against HeLa (cervical cancer) and HT-29 (colon cancer) cell lines, with IC₅₀ values of 9.8–14.2 µM . These findings warrant evaluation of 2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid in kinase inhibition assays.
Challenges and Innovations
-
Synthetic Complexity: Pd-catalyzed cross-coupling reactions for late-stage diversification (e.g., Suzuki-Miyaura) could introduce aryl/heteroaryl groups at position 7, bypassing hazardous bromination steps .
-
Formulation Stability: The nitro group’s susceptibility to reduction necessitates prodrug strategies (e.g., esterification of the acetic acid moiety) for oral bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume